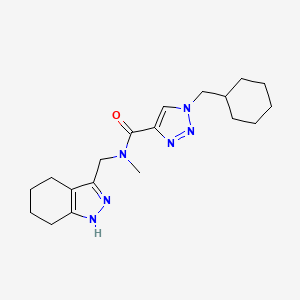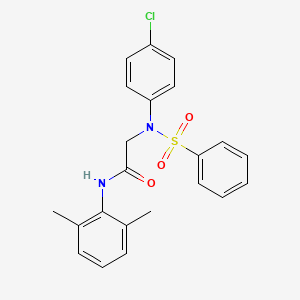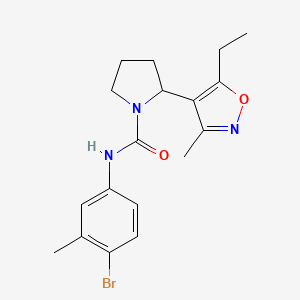
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as DM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DM-1 belongs to the class of thiazolidinone compounds and has shown promising results in preclinical studies as a potent anticancer agent.
作用機序
DM-1 exerts its anticancer activity by binding to tubulin at the colchicine binding site, which is involved in microtubule polymerization. DM-1 inhibits microtubule polymerization, leading to the formation of abnormal microtubules and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have potent anticancer activity in various cancer cell lines, including breast, ovarian, and lung cancer. It has also demonstrated efficacy in preclinical animal models of cancer. DM-1 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
One advantage of DM-1 is its selectivity towards cancer cells, which reduces the risk of toxicity to healthy cells. DM-1 has also shown efficacy in drug-resistant cancer cells, making it a promising candidate for the treatment of drug-resistant cancers. However, DM-1 has limitations in terms of its solubility and stability, which can affect its effectiveness in vivo.
将来の方向性
There are several future directions for research on DM-1. One area of interest is the development of DM-1 analogs with improved solubility and stability. Another direction is the investigation of the synergistic effects of DM-1 with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of DM-1 for maximum efficacy in cancer therapy.
In conclusion, DM-1 is a promising compound with potential applications in cancer therapy. Its selective targeting of cancer cells and low toxicity profile make it an attractive candidate for further research and development. Future studies on DM-1 and its analogs will provide valuable insights into its potential as an anticancer agent.
合成法
DM-1 can be synthesized through a multistep process involving the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiourea followed by cyclization with phenyl isothiocyanate. The resulting compound is then subjected to a reaction with 2-mercaptoacetic acid to yield DM-1.
科学的研究の応用
DM-1 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by binding to tubulin, a protein involved in cell division, and disrupting the microtubule network. This disruption leads to cell cycle arrest and ultimately cell death in cancer cells.
特性
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-22-13-8-11(9-14(23-2)16(13)20)10-15-17(21)19(18(24)25-15)12-6-4-3-5-7-12/h3-10,20H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFLIJAGZDBSQM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6134524.png)
![N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B6134530.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134542.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B6134548.png)


![1-(2-methylphenyl)-4-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)piperazine](/img/structure/B6134570.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6134609.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134623.png)